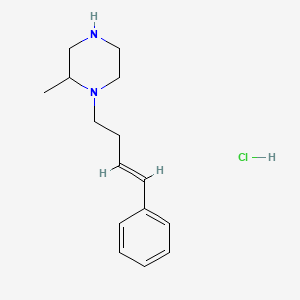2-methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride
CAS No.:
Cat. No.: VC18715466
Molecular Formula: C15H23ClN2
Molecular Weight: 266.81 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H23ClN2 |
|---|---|
| Molecular Weight | 266.81 g/mol |
| IUPAC Name | 2-methyl-1-[(E)-4-phenylbut-3-enyl]piperazine;hydrochloride |
| Standard InChI | InChI=1S/C15H22N2.ClH/c1-14-13-16-10-12-17(14)11-6-5-9-15-7-3-2-4-8-15;/h2-5,7-9,14,16H,6,10-13H2,1H3;1H/b9-5+; |
| Standard InChI Key | WTDSEBFJTBZHLR-SZKNIZGXSA-N |
| Isomeric SMILES | CC1CNCCN1CC/C=C/C2=CC=CC=C2.Cl |
| Canonical SMILES | CC1CNCCN1CCC=CC2=CC=CC=C2.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a piperazine core substituted at the 1-position with an (E)-4-phenyl-but-3-enyl group and at the 2-position with a methyl group (Fig. 1). The (E)-configuration of the double bond in the butenyl chain imposes geometric constraints that influence its conformational flexibility and molecular interactions .
Table 1: Key Physicochemical Properties
The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in biological systems.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic substitution between 2-methylpiperazine and (E)-4-phenyl-but-3-enyl chloride under anhydrous conditions. The reaction typically proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–5°C to minimize side reactions.
Yields range from 65% to 78%, with purity >95% achieved through recrystallization from ethanol-water mixtures.
Industrial Manufacturing
Batch reactors are preferred for large-scale production, with process optimization focusing on:
-
Temperature control: Maintaining 0–10°C to prevent thermal degradation.
-
Solvent recovery: THF is recycled via distillation to reduce costs.
Table 2: Synthesis Parameters
| Parameter | Optimal Condition |
|---|---|
| Reaction Temperature | 0–5°C |
| Solvent | THF/DCM |
| Base | Triethylamine |
| Yield | 65–78% |
Chemical Reactivity and Derivatives
Electrophilic Substitution
The piperazine nitrogen atoms participate in alkylation and acylation reactions. For example, reaction with acetyl chloride yields the N-acetyl derivative, which has been explored for enhanced blood-brain barrier permeability.
Oxidation and Reduction
The (E)-double bond undergoes catalytic hydrogenation to produce the saturated analog, 2-methyl-1-(4-phenylbutyl)-piperazine hydrochloride. This derivative exhibits altered pharmacokinetic profiles, including prolonged half-life in vivo.
Biological Activity and Mechanistic Insights
Receptor Interactions
Preliminary studies suggest affinity for serotonin (5-HT) and dopamine (D) receptors, implicating potential applications in neurological disorders. The methyl group at the 2-position sterically hinders interactions with off-target receptors, improving selectivity .
Future Research Directions
-
Pharmacokinetic Profiling: Clarify absorption, distribution, metabolism, and excretion (ADME) properties.
-
Target Validation: Identify precise molecular targets via CRISPR-Cas9 knockout screens.
-
Derivative Synthesis: Explore fluorinated analogs for improved metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume